Boc-D-2-Iodotyrosine (Boc-D-Tyr(2-I)-OH)

Description

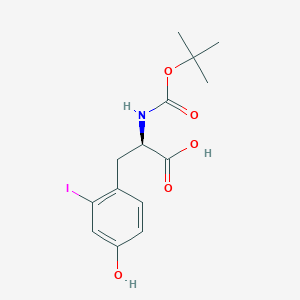

Boc-D-2-Iodotyrosine (Boc-D-Tyr(2-I)-OH) is a protected derivative of the non-natural D-isomer of tyrosine, featuring an iodine substituent at the 2-position of the aromatic ring and a tert-butoxycarbonyl (Boc) protecting group on the amino moiety. This compound is widely utilized in peptide synthesis as a building block, particularly in applications requiring regioselective modifications or resistance to enzymatic degradation due to its D-configuration. Its molecular formula is C₁₄H₁₈INO₅, with a molecular weight of 407.20 g/mol .

Properties

Molecular Formula |

C14H18INO5 |

|---|---|

Molecular Weight |

407.20 g/mol |

IUPAC Name |

(2R)-3-(4-hydroxy-2-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C14H18INO5/c1-14(2,3)21-13(20)16-11(12(18)19)6-8-4-5-9(17)7-10(8)15/h4-5,7,11,17H,6H2,1-3H3,(H,16,20)(H,18,19)/t11-/m1/s1 |

InChI Key |

GROOJSTWKMXNKN-LLVKDONJSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)O)I)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)O)I)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- typically involves the iodination of D-tyrosine followed by the introduction of the Boc protecting group. The iodination can be achieved using iodine and a suitable oxidizing agent, such as sodium iodide and hydrogen peroxide, under mild conditions. The Boc group is then introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems, such as high-performance liquid chromatography (HPLC), is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The phenolic hydroxyl group of D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- can undergo oxidation to form quinones.

Reduction: The iodine atom can be reduced to form the corresponding deiodinated compound.

Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products:

Oxidation: Quinones.

Reduction: Deiodinated D-tyrosine derivatives.

Substitution: Thiolated or aminated derivatives of D-tyrosine.

Scientific Research Applications

Chemistry: D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- is used as a building block in the synthesis of more complex molecules. Its unique structure allows for selective modifications, making it valuable in organic synthesis.

Biology: In biological research, this compound is used to study protein interactions and enzyme mechanisms. The iodine atom serves as a radiolabel for tracking and imaging studies.

Medicine: This compound has potential applications in drug development, particularly in the design of tyrosine kinase inhibitors. Its derivatives are explored for their therapeutic properties.

Industry: In the industrial sector, D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The Boc protecting group ensures the compound’s stability and prevents unwanted side reactions during its interaction with biological targets.

Comparison with Similar Compounds

Boc-D-2-Iodotyrosine vs. Boc-L-2-Iodotyrosine

- Structural Relationship : These are enantiomers; Boc-D-Tyr(2-I)-OH has the D-configuration, while Boc-L-Tyr(2-I)-OH has the natural L-configuration.

- Applications : The D-form is preferred in synthesizing peptides with enhanced metabolic stability, whereas the L-form is used in native peptide sequences.

- Data: Property Boc-D-Tyr(2-I)-OH Boc-L-Tyr(2-I)-OH Molecular Formula C₁₄H₁₈INO₅ C₁₄H₁₈INO₅ Molecular Weight (g/mol) 407.20 407.20 CAS Number Not explicitly stated 78853-38-0

Boc-D-2-Iodotyrosine vs. 3,5-Diiodo-D-Tyrosine

- Structural Difference : 3,5-Diiodo-D-Tyrosine has iodine at both the 3- and 5-positions of the aromatic ring, compared to the single iodine at position 2 in Boc-D-Tyr(2-I)-OH.

- Implications : The diiodo variant has a higher molecular weight (432.98 g/mol ) and may exhibit distinct electronic properties, influencing its reactivity in coupling reactions or binding affinity in biological systems .

- Data: Property Boc-D-Tyr(2-I)-OH 3,5-Diiodo-D-Tyrosine Molecular Formula C₁₄H₁₈INO₅ C₉H₉I₂NO₃ Molecular Weight (g/mol) 407.20 432.98 Iodine Positions 2 3,5

Boc-D-2-Iodotyrosine vs. Boc-D-Tyr(Me)-OH

- Structural Difference : Boc-D-Tyr(Me)-OH replaces the iodine with a methyl group (-Me) at the 2-position.

- Impact on Properties : The methyl group reduces steric hindrance and molecular weight (295.34 g/mol ), enhancing solubility in organic solvents compared to the iodinated derivative .

- Data: Property Boc-D-Tyr(2-I)-OH Boc-D-Tyr(Me)-OH Molecular Formula C₁₄H₁₈INO₅ C₁₅H₂₁NO₅ Molecular Weight (g/mol) 407.20 295.34 Substituent Iodine (2-position) Methyl (2-position)

Boc-D-2-Iodotyrosine vs. Boc-Tyr(2-Br-Z)-OH

- Structural Difference : Boc-Tyr(2-Br-Z)-OH features a 2-bromo-benzyloxycarbonyl (2-Br-Z) protective group instead of iodine.

- Synthetic Utility : The 2-Br-Z group is stable under acidic conditions, making it suitable for multi-step syntheses of long peptides. In contrast, the iodine in Boc-D-Tyr(2-I)-OH may be leveraged for subsequent radioiodination or cross-coupling reactions .

- Data: Property Boc-D-Tyr(2-I)-OH Boc-Tyr(2-Br-Z)-OH Molecular Formula C₁₄H₁₈INO₅ C₂₂H₂₄BrNO₇ Molecular Weight (g/mol) 407.20 494.3 Protective Group Stability Acid-labile Boc Acid-stable 2-Br-Z

Boc-D-2-Iodotyrosine vs. BOC-3,5-Diiodo-Tyr(2',6'-Dichloro-Bzl)-OH

- Structural Complexity : The latter compound combines 3,5-diiodination on tyrosine with a 2',6'-dichlorobenzyl (Bzl) protective group.

- Applications : This multi-halogenated derivative is used in specialized peptide syntheses requiring orthogonal protection strategies, whereas Boc-D-Tyr(2-I)-OH is simpler and more versatile for general use .

Key Research Findings

- Stability Considerations : The Boc group is acid-labile, making it compatible with solid-phase peptide synthesis (SPPS) under trifluoroacetic acid (TFA) cleavage conditions. In contrast, 2-Br-Z and dichlorobenzyl groups require harsher deprotection methods (e.g., HF or TMSOTf) .

- Biological Relevance: Diiodo derivatives (e.g., 3,5-Diiodo-D-Tyrosine) are precursors to thyroid hormone analogs, whereas mono-iodinated variants like Boc-D-Tyr(2-I)-OH are more commonly used in structural studies .

Biological Activity

Boc-D-2-Iodotyrosine, known as Boc-D-Tyr(2-I)-OH, is a derivative of the amino acid tyrosine, modified with an iodine atom at the 2-position. This compound has garnered attention due to its potential applications in biochemical research and therapeutic development. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Boc-D-Tyr(2-I)-OH is characterized by the following chemical structure:

- Molecular Formula : C₁₃H₁₅INO₃

- Molecular Weight : 335.17 g/mol

- IUPAC Name : N-(tert-butoxycarbonyl)-D-tyrosine 2-iodo

The Boc (tert-butoxycarbonyl) group serves as a protective group for the amino functionality during peptide synthesis, making it a valuable building block in the preparation of peptides and peptidomimetics.

The biological activity of Boc-D-Tyr(2-I)-OH primarily stems from its incorporation into peptides and proteins, where it can influence various biological processes. The iodine substitution at the 2-position enhances its reactivity and can affect the conformational dynamics of peptides, potentially altering their interaction with biological targets.

- Peptide Synthesis : Boc-D-Tyr(2-I)-OH is utilized in solid-phase peptide synthesis (SPPS), where it contributes to the formation of peptide bonds while maintaining stability during synthesis. The Boc group is removed in the final stages to expose the amino group for further reactions.

- Enzyme Interaction : The iodinated tyrosine can participate in various enzymatic reactions, particularly those involving halogenation or oxidative processes. The presence of iodine may enhance or modify enzyme-substrate interactions due to changes in electronic properties .

Biological Activity

Research has demonstrated several key biological activities associated with Boc-D-Tyr(2-I)-OH:

- Antioxidant Properties : Compounds containing iodinated tyrosine derivatives have shown potential antioxidant activity, which may be beneficial in mitigating oxidative stress in biological systems .

- Modulation of Receptor Activity : Iodinated tyrosines can influence the binding affinity and activity of neurotransmitter receptors, particularly those involved in dopaminergic signaling pathways. This modulation can have implications for neuropharmacology and treatment strategies for neurological disorders .

Case Studies and Research Findings

Several studies have explored the biological implications of Boc-D-Tyr(2-I)-OH and related compounds:

Q & A

Q. What are the critical steps for synthesizing Boc-D-2-Iodotyrosine with high purity?

Methodological Answer: The synthesis of Boc-D-2-Iodotyrosine requires careful protection of the tyrosine hydroxyl group, iodination at the ortho position, and Boc-group retention. Key steps include:

- Protection : Use tert-butoxycarbonyl (Boc) to protect the amino group, ensuring regioselectivity during iodination .

- Iodination : Optimize reaction conditions (e.g., iodine source, temperature, solvent) to minimize di-iodinated by-products. Chloramine-T or N-iodosuccinimide (NIS) in anhydrous DMF is commonly employed .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization for high purity (>98%) .

Q. How should Boc-D-2-Iodotyrosine be characterized to confirm structural integrity?

Methodological Answer: Characterization must include:

- Spectroscopy :

- Chromatography : Use HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect impurities .

Q. What solubility properties of Boc-D-2-Iodotyrosine are critical for experimental design?

Methodological Answer: Boc-D-2-Iodotyrosine is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMF, DMSO). For biological assays:

- Stock Solutions : Prepare in DMSO (10–50 mM) and dilute in PBS to avoid precipitation.

- Solubility Testing : Conduct dynamic light scattering (DLS) to confirm colloidal stability in buffer systems .

Advanced Research Questions

Q. How can researchers optimize iodination conditions to minimize di-iodination or deprotection?

Methodological Answer: Di-iodination and Boc-group cleavage are common challenges. Mitigation strategies include:

- Temperature Control : Conduct reactions at 0–4°C to reduce iodine overactivity .

- Catalyst Screening : Compare iodine sources (e.g., NIS vs. I₂) and catalysts (e.g., silver triflate) to enhance regioselectivity .

- Real-Time Monitoring : Use TLC or in-situ IR spectroscopy to track reaction progress and terminate before by-product formation .

Q. What analytical approaches resolve discrepancies in NMR data for Boc-D-2-Iodotyrosine derivatives?

Methodological Answer: Conflicting NMR signals (e.g., unexpected splitting or shifts) may arise from residual solvents, rotamers, or impurities. Strategies include:

- Variable Temperature NMR : Identify rotameric equilibria by analyzing signal coalescence at elevated temperatures .

- 2D NMR (COSY, HSQC) : Assign ambiguous peaks and distinguish between structural isomers .

- Spiking Experiments : Add authentic samples to confirm peak assignments and rule out contaminants .

Q. How can Boc-D-2-Iodotyrosine be incorporated into peptide synthesis without racemization?

Methodological Answer: Racemization during coupling is a risk due to the steric bulk of the iodine substituent. Best practices include:

- Activation Method : Use HATU or PyBOP instead of carbodiimides to reduce reaction time and racemization .

- Coupling Solvents : Employ DCM or DMF with 1–5% DIEA to maintain basic conditions.

- Chiral HPLC Validation : Post-synthesis, analyze peptides using chiral columns to confirm enantiomeric purity .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.